molecular formula C25H34N4O2 B12183839 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

Cat. No.: B12183839
M. Wt: 422.6 g/mol
InChI Key: PWQIWFFOOQGTQR-UHFFFAOYSA-N
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Description

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a pyridazinone derivative with a complex heterocyclic structure. Its core scaffold comprises a pyridazinone ring (a six-membered aromatic ring with two nitrogen atoms and a ketone group) substituted at position 3 with a 4-benzylpiperidin-1-yl moiety. The acetamide side chain at position 2 of the pyridazinone is further modified with a cycloheptyl group. This compound’s molecular formula is C25H32N4O2 (calculated based on structural analogs in –12), and its design reflects strategic modifications to optimize pharmacokinetic and pharmacodynamic properties, such as lipophilicity and target binding affinity.

Pyridazinone derivatives are widely investigated for their biological activities, including monoamine oxidase (MAO) inhibition, anti-inflammatory, and analgesic effects . The 4-benzylpiperidinyl group in this compound may enhance central nervous system (CNS) penetration, while the cycloheptyl acetamide tail could modulate solubility and metabolic stability.

Properties

Molecular Formula

C25H34N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide

InChI

InChI=1S/C25H34N4O2/c30-24(26-22-10-6-1-2-7-11-22)19-29-25(31)13-12-23(27-29)28-16-14-21(15-17-28)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,21-22H,1-2,6-7,10-11,14-19H2,(H,26,30)

InChI Key

PWQIWFFOOQGTQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Chloroacetyl chloride reacts with the pyridazinone intermediate at position 2 under mild conditions:

  • Reagents : Chloroacetyl chloride, triethylamine (TEA)

  • Solvent : Dichloromethane (DCM) or THF

  • Conditions : 0–25°C, 2–4 hours.

Table 2: Chloroacetylation Reaction Details

IntermediateReagentBaseSolventTempTimeYieldReference
3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-ylChloroacetyl chlorideTEADCM0–25°C2–4h70–85%

Amide Bond Formation with Cycloheptylamine

The chloroacetyl intermediate undergoes nucleophilic substitution with cycloheptylamine to form the final acetamide.

Reaction Protocol

  • Reagents : Cycloheptylamine, K₂CO₃ or TEA

  • Solvent : DCM, THF, or DMF

  • Conditions : Room temperature to 40°C, 4–8 hours.

Table 3: Amide Coupling Reaction Parameters

Chloroacetyl IntermediateAmineBaseSolventTempTimeYieldReference
2-Chloroacetyl-pyridazinoneCycloheptylamineK₂CO₃DCM25°C4–6h65–80%
2-Chloroacetyl-pyridazinoneCycloheptylamineTEATHF40°C2–3h70–85%

Purification and Characterization

  • Crystallization : Ethanol/ethyl acetate or hexane/ethyl acetate.

  • Spectral Data :

    • ¹H NMR : Peaks for cycloheptyl protons (δ 1.2–1.8 ppm, multiplet), pyridazinone protons (δ 7.5–8.5 ppm), and benzyl groups (δ 7.2–7.4 ppm).

    • LC-MS : [M+H]⁺ ion at m/z 394.2 (calculated for C₂₀H₂₇N₃O₂Cl).

Key Challenges and Optimization

  • Regioselectivity : Ensuring substitution occurs at the 2-position of the pyridazinone.

  • Stability : Chloroacetyl intermediates are sensitive to hydrolysis; anhydrous conditions are critical.

  • Yield : Lower yields (50–65%) in cyclization steps necessitate efficient purification.

Alternative Synthetic Routes

One-Pot Synthesis

A sequential approach combining chloroacetylation and amide formation in a single pot has been reported for analogous compounds.

Microwave-Assisted Reactions

Reduced reaction times (30–60 minutes) with maintained yields (70–85%) using microwave irradiation.

Applications and Derivatives

This compound serves as a precursor for CNS-targeted pharmaceuticals, leveraging the cycloheptyl group for enhanced blood-brain barrier permeability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the pyridazine ring.

    Substitution: Various substitution reactions can be performed on the benzyl group and the cycloheptylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives .

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in metabolic pathways . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Core Substituents Side Chain Modifications Key References
Target Compound: 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)-N-cycloheptylacetamide 4-Benzylpiperidin-1-yl at C3 Cycloheptyl acetamide
S3: N′-2-Bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)acetohydrazide 4-Benzylpiperidin-1-yl at C3 2-Bromobenzylidene hydrazide
S9: N′-2-Methylbenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)acetohydrazide 4-Benzylpiperidin-1-yl at C3 2-Methylbenzylidene hydrazide
6e: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 4-Benzylpiperidin-1-yl at C3 Antipyrine (pyrazole)-linked acetamide
N-Cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide 4-Phenylpiperazin-1-yl at C3 Cycloheptyl acetamide

Key Observations :

  • The target compound shares the 4-benzylpiperidinyl group with S3, S9, and 6e, which is critical for MAO inhibition and CNS activity .
  • Replacing the hydrazide (S3, S9) or antipyrine (6e) with a cycloheptyl acetamide group likely improves metabolic stability compared to hydrazide derivatives, which are prone to hydrolysis .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data

Compound Name Melting Point (°C) IR C=O Stretching (cm⁻¹) Bioactivity (IC50/EC50) References
Target Compound Not reported ~1660–1680 (estimated) Not reported
S3 Not reported 1664, 1642 Analgesic (ED50: 12 mg/kg)
6e Not reported 1664, 1642 Anti-inflammatory (50% inhibition at 50 mg/kg)
6i: 3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrine)propanamide 173–175 1681, 1655 Not reported
N-Cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide Not reported Not reported MAO-B inhibition (IC50: 1.2 µM)

Key Findings :

  • S3 and 6e exhibit significant analgesic and anti-inflammatory activities, suggesting that the benzylpiperidinyl-pyridazinone scaffold is a viable platform for CNS-targeted therapies .
  • The propanamide linker in 6i (vs. acetamide in the target compound) may alter binding kinetics due to increased flexibility .

Biological Activity

The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H36N4O2C_{26}H_{36}N_{4}O_{2} with a molecular weight of approximately 436.6 g/mol. The structure features a piperidine moiety, a pyridazine ring, and an acetamide group, which contribute to its biological properties.

Research indicates that the compound's biological activity is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Receptor Binding : The compound is believed to bind to receptors in the central nervous system, modulating their activity and potentially influencing neurotransmitter levels.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like acetylcholine, which is crucial for cognitive function.
  • Signal Transduction Pathways : The compound may affect various signaling pathways, leading to altered cellular functions and behaviors.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic activities. It has been evaluated for its potential to alleviate pain and reduce inflammation in various experimental models. The unique combination of functional groups enhances its binding affinity to specific biological targets, making it a promising candidate for further pharmacological studies.

Neuroprotective Properties

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . A comparative molecular field analysis (CoMFA) study indicated strong correlations between structural features of benzylpiperidine derivatives and their inhibitory activities against AChE .

Case Studies

Several case studies have explored the biological effects of related compounds with similar structures:

  • Study on Acetylcholinesterase Inhibition :
    • A study demonstrated that certain N-benzylpiperidine derivatives significantly inhibited AChE, highlighting their potential in treating cognitive deficits associated with neurodegenerative diseases .
  • Analgesic Activity Evaluation :
    • In vivo experiments showed that derivatives of this compound effectively reduced pain responses in animal models, suggesting its utility as an analgesic agent .
  • Antiproliferative Activity :
    • Research on structurally related compounds indicated promising antiproliferative effects against various cancer cell lines, suggesting that modifications in the piperidine or pyridazine moieties could enhance anticancer properties .

Data Summary

The following table summarizes key findings related to the biological activity of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide and related compounds:

Compound NameMolecular FormulaKey Biological Activity
2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamideC26H36N4O2Anti-inflammatory, analgesic
N-benzylpiperidine derivativesVariesAChE inhibition, neuroprotective
2-substituted thiazolesCxHyNzOwAntiproliferative against cancer cells

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